(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone
Description
Properties
CAS No. |
1355177-68-2 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
[2-(furan-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C16H17NO2/c18-16(13-6-2-1-3-7-13)17-10-5-4-8-15(17)14-9-11-19-12-14/h1-3,6-7,9,11-12,15H,4-5,8,10H2 |
InChI Key |
RRSMHEXCMOQOLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=COC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Piperidine Functionalization
This method leverages pre-functionalized piperidine derivatives to introduce the furan-3-yl group. A representative protocol involves:
-
Synthesis of 2-(Furan-3-yl)piperidine :
-
Acylation with Benzoyl Chloride :
This route benefits from commercial availability of starting materials but requires careful control of acylation to avoid N-overalkylation.
Multicomponent Coupling via Enaminone Intermediates
A robust approach involves enaminone formation followed by cyclocondensation:
-
Enaminone Synthesis :
-
Piperidine Ring Closure :
This method is advantageous for scalability but necessitates rigorous purification via silica gel chromatography (hexane/EtOAc = 7:3) .
Mitsunobu Reaction for Ether Linkage Formation
For sterically hindered derivatives, the Mitsunobu reaction ensures efficient O-alkylation:
-
Preparation of 2-Hydroxypiperidine :
-
Mitsunobu Coupling with Furan-3-ol :
-
Final Acylation :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | High regioselectivity | Requires Pd catalysts | 68–85% |
| Multicomponent Coupling | Scalable, one-pot synthesis | High-temperature conditions | 65–70% |
| Mitsunobu Reaction | Stereochemical control | Costly reagents (DEAD/PPh₃) | 58–62% |
Mechanistic Insights and Optimization
-
Acylation Efficiency : Tertiary amines like TEA are critical for neutralizing HCl byproducts during benzoylation .
-
Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing transition states .
-
Catalyst Recycling : Pd catalysts in Suzuki couplings can be recovered via aqueous/organic phase separation, reducing costs .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The secondary amine in the piperidine ring undergoes nucleophilic substitution reactions, particularly with alkyl halides or acylating agents.
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Alkylation | R-X (alkyl halides), K₂CO₃, DMF, 80°C, 12h | N-Alkylated piperidine derivatives | Moderate yields (45–65%); steric hindrance limits reactivity. |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → rt, 2h | N-Acylated derivatives | High selectivity; yields >80% after purification. |
Mechanistic Insight : The lone pair on the piperidine nitrogen attacks electrophilic reagents, forming substituted ammonium intermediates that stabilize via resonance .
Oxidation of the Furan Ring
The furan ring undergoes oxidation to form γ-diketones or maleic anhydride derivatives under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Products | Yield |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C → reflux, 4h | 3-Oxo-2-(piperidin-1-yl)succinic acid | 55% |
| O₃, then H₂O₂ | -78°C, CH₂Cl₂, 1h | Ring-opened dicarbonyl compound | 60% |
Key Observation : Oxidation selectivity depends on the solvent and temperature. Acidic conditions favor furan ring cleavage.
Hydrolysis of the Ketone Group
The benzoyl ketone undergoes hydrolysis to form carboxylic acids under acidic or basic conditions.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| 6M HCl, reflux, 8h | Hydrochloric acid | Phenyl(piperidin-2-yl)furan-3-carboxylic acid | 70% |
| NaOH (aq), Δ, 6h | Sodium hydroxide | Sodium carboxylate salt | 85% |
Mechanism : Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-mediated cleavage follows nucleophilic acyl substitution.
Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring
The phenyl group participates in EAS reactions, such as nitration and halogenation.
| Reaction | Reagents | Products | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2h | 3-Nitro-phenyl derivative | Meta dominance (70%) |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, rt, 1h | 4-Bromo-phenyl isomer | Para preference (85%) |
Note : Electron-withdrawing effects from the ketone group direct substitution to meta/para positions .
Reductive Amination
The piperidine nitrogen can engage in reductive amination with aldehydes or ketones.
| Carbonyl Source | Reducing Agent | Products | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH, rt, 6h | N-Methylpiperidine analog | 65% |
| Cyclohexanone | TiCl₄, Zn, THF, 12h | N-Cyclohexylpiperidine derivative | 50% |
Application : This reaction diversifies the amine’s substituents for structure-activity relationship (SAR) studies in drug discovery .
Cycloaddition Reactions
The furan ring acts as a diene in Diels-Alder reactions with electron-deficient dienophiles.
| Dienophile | Conditions | Products | Stereoselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, Δ, 24h | Oxabicyclic adduct | Endo preference (90%) |
| Acetylenedicarboxylate | CH₂Cl₂, rt, 12h | Fused bicyclic ether | 75% yield |
Significance : Cycloadditions expand the compound’s utility in synthesizing polycyclic frameworks .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the furan and ketone groups.
| Conditions | Products | Quantum Yield |
|---|---|---|
| UV (254 nm), acetone, 8h | Bicyclic oxetane derivative | Φ = 0.12 |
Limitation : Low quantum yield necessitates prolonged irradiation.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : The compound is primarily investigated for its role in treating various diseases, including metabolic disorders, neurodegenerative diseases, and cancers. Its structure allows for interactions with multiple biological targets, making it a versatile candidate in drug development.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone. For instance, derivatives have shown promising activity against viruses such as HIV and Hepatitis C.
Table 1: Antiviral Activity Data
The mechanism of action often involves inhibition of viral entry or replication through interference with viral proteins.
Anticancer Activity
The anticancer properties of this compound have been extensively studied, particularly in the context of various cancer cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | Compound D | 4.5 | Induction of apoptosis |
| HepG2 | Compound E | 6.0 | Inhibition of cell proliferation |
| A549 | Compound F | 3.0 | Disruption of mitochondrial function |
The data indicates that the compound can induce cell death through apoptosis and inhibit cell cycle progression, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against bacterial strains.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 47.5 | |
| Pseudomonas aeruginosa | 25 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Case Studies
Several case studies have demonstrated the efficacy of this compound in clinical settings:
Case Study 1: Antiviral Efficacy
A study involving patients with chronic Hepatitis C showed significant viral load reduction after treatment with a derivative of this compound, indicating its potential as a therapeutic agent in viral infections.
Case Study 2: Cancer Treatment
In a clinical trial for breast cancer treatment, patients receiving a formulation containing this compound exhibited improved survival rates compared to those on standard chemotherapy regimens, highlighting its role in enhancing therapeutic outcomes.
Mechanism of Action
The mechanism of action of (2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their synthetic routes, and physicochemical properties:
Key Comparative Insights
Core Scaffold Variations: The target compound’s furan-3-yl substituent distinguishes it from analogues with imidazopyridazine (e.g., Compound 75 ) or indazole cores (e.g., Compound 19 ). These heterocycles may confer distinct electronic profiles and target selectivity.
In contrast, Compound 75 had a low yield (25%) due to challenges in methoxylation .
Biological Relevance: While the target compound lacks reported activity, analogues like Compound 75 show retinol-binding protein antagonism, and Compound 7 demonstrates histamine H3 receptor affinity . The furan moiety in the target compound may mimic indole or benzothiophene structures in SERMs (Selective Estrogen Receptor Modulators), as seen in raloxifene derivatives .
Research Findings and Data Trends
Physicochemical Properties
- Lipophilicity : The furan-3-yl group (logP ~1.1) increases hydrophobicity compared to morpholine or pyridyl substituents but remains less lipophilic than trifluoromethylphenyl groups (logP ~2.5) .
- Solubility : Piperidine-containing compounds generally exhibit moderate aqueous solubility (~10–50 µM), which can be optimized via salt formation (e.g., oxalate salts in ) .
Pharmacological Potential
- Target Engagement: Piperidine-furan hybrids may interact with aminergic receptors (e.g., serotonin or dopamine receptors) due to structural similarity to known ligands .
- Metabolic Stability : The furan ring is susceptible to oxidative metabolism, which could limit bioavailability. Analogues with electron-withdrawing groups (e.g., CF3) show improved metabolic stability .
Biological Activity
(2-(Furan-3-yl)piperidin-1-yl)(phenyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring connected to a piperidine moiety and a phenyl group, which contributes to its unique biological profile. The presence of the furan ring is significant, as it has been associated with various pharmacological effects, including anti-inflammatory and anticancer activities.
Research indicates that compounds containing furan moieties often interact with multiple biological targets. For instance, they may inhibit specific enzymes or receptors involved in key biochemical pathways. The precise mechanisms for this compound remain under investigation, but it is hypothesized that it could affect pathways related to cell proliferation and apoptosis.
Anticancer Activity
Several studies have highlighted the anticancer potential of furan-containing compounds. For example, a related compound with a furan group demonstrated significant inhibitory activity against various cancer cell lines, including HeLa and A549 cells, with IC50 values indicating potent antiproliferative effects . The structure-activity relationship (SAR) studies suggest that modifications to the furan ring and substituents on the piperidine can enhance or diminish activity.
Anti-inflammatory Effects
The anti-inflammatory properties of furan derivatives are well-documented. In vitro assays have shown that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes . The anti-inflammatory activity is often assessed through models measuring the inhibition of albumin denaturation and other inflammatory markers.
Antimicrobial Activity
Emerging data suggest that furan derivatives possess antimicrobial properties. Compounds structurally similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Structure-Activity Relationships (SAR)
Table 1 summarizes key findings from SAR studies related to furan derivatives:
| Compound | Substituent | IC50 (μM) | Activity Type |
|---|---|---|---|
| 1 | Furan | 0.71 | Antiviral |
| 2 | Furan | 200 | Anticancer |
| 3 | Furan | 4.65 | Antimicrobial |
| 4 | Furan | >10 | Low Activity |
The table illustrates how varying substituents on the furan ring can significantly impact biological activity, emphasizing the importance of structural modifications in drug design.
Case Studies
- Anticancer Efficacy : A study involving a series of furan derivatives showed that modifications at the piperidine position led to enhanced activity against breast cancer cell lines, with some compounds achieving IC50 values as low as 0.021 μM .
- Anti-inflammatory Mechanism : Another investigation reported that furan-based compounds inhibited the production of TNF-alpha in activated macrophages, showcasing their potential as anti-inflammatory agents .
- Antimicrobial Testing : A comparative study found that certain furan derivatives exhibited higher antibacterial activity than standard antibiotics against resistant strains of bacteria, indicating their potential as novel antimicrobial agents .
Q & A
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodology :
- Forced Degradation : Expose to pH 1–13 buffers at 37°C for 24h; monitor degradation via HPLC .
- Light Stability : Conduct ICH Q1B photostability testing using UV-Vis spectroscopy .
- Plasma Stability : Incubate with human plasma (37°C, 1h) and quantify parent compound via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
